Cremastrine
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Overview
Description
Cremastrine is a pyrrolizidine alkaloid isolated from the bulbs of Cremastra appendiculata, a plant species widely used in traditional medicine in Asia. This compound has shown significant anticholinergic activity, making it a subject of interest for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of cremastrine involves a streamlined process that proceeds in nine steps, with the longest linear sequence being seven steps. The overall yield of this synthesis is approximately 25.2%. The synthetic route features novel methodologies to construct the pyrrolizidine core, which is essential for the biological activity of this compound .
Industrial Production Methods
The use of efficient and scalable synthetic routes is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cremastrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
Cremastrine has several scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrolizidine alkaloids and their synthetic methodologies.
Biology: Investigated for its anticholinergic activity and potential therapeutic applications in treating conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease.
Medicine: Explored for its potential use in treating asthma and other respiratory conditions due to its selective muscarinic acetylcholine receptor subtype 3 (M3) ligand activity.
Industry: Potential applications in the pharmaceutical industry for developing new drugs targeting muscarinic receptors
Mechanism of Action
Cremastrine exerts its effects by acting as a functional antagonist of muscarinic acetylcholine receptors. It selectively binds to the muscarinic M3 receptor, inhibiting the binding of endogenous acetylcholine. This inhibition leads to a reduction in the physiological effects mediated by the M3 receptor, such as smooth muscle contraction and glandular secretion .
Comparison with Similar Compounds
Similar Compounds
Clemastine: An antihistamine with anticholinergic and sedative effects, used to treat allergic rhinitis and other allergic conditions.
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor used for Alzheimer’s disease treatment.
Uniqueness of Cremastrine
This compound is unique due to its selective binding to the muscarinic M3 receptor, which distinguishes it from other anticholinergic compounds. This selectivity makes it a promising candidate for treating specific conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease .
Properties
Molecular Formula |
C14H25NO3 |
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Molecular Weight |
255.35 g/mol |
IUPAC Name |
[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R,3R)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C14H25NO3/c1-3-10(2)13(16)14(17)18-9-11-6-8-15-7-4-5-12(11)15/h10-13,16H,3-9H2,1-2H3/t10-,11-,12+,13-/m1/s1 |
InChI Key |
AVBKRVFZNFJQBK-FVCCEPFGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OC[C@H]1CCN2[C@H]1CCC2)O |
SMILES |
CCC(C)C(C(=O)OCC1CCN2C1CCC2)O |
Canonical SMILES |
CCC(C)C(C(=O)OCC1CCN2C1CCC2)O |
Synonyms |
cremastrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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